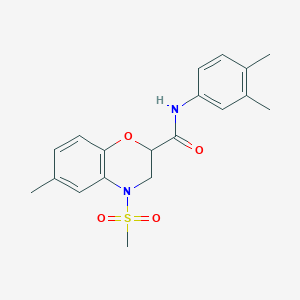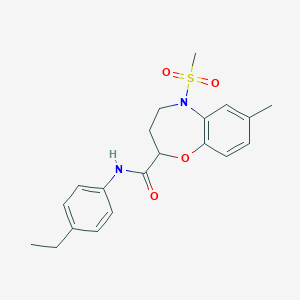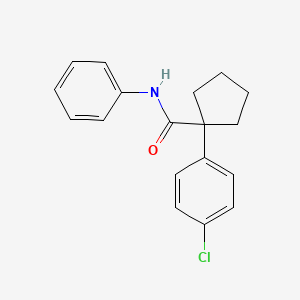![molecular formula C18H18ClN5 B14968473 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B14968473.png)
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-1H-tetrazole, which is then reacted with cyclopentylamine to form the intermediate compound. This intermediate is further reacted with 4-chloroaniline under specific reaction conditions to yield the final product .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
Analyse Chemischer Reaktionen
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modify the activity of enzymes and receptors, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline include other tetrazole derivatives such as 5-phenyl-1H-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole . These compounds share the tetrazole core structure but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct reactivity and applications compared to other tetrazole derivatives .
Eigenschaften
Molekularformel |
C18H18ClN5 |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-chloro-N-[1-(1-phenyltetrazol-5-yl)cyclopentyl]aniline |
InChI |
InChI=1S/C18H18ClN5/c19-14-8-10-15(11-9-14)20-18(12-4-5-13-18)17-21-22-23-24(17)16-6-2-1-3-7-16/h1-3,6-11,20H,4-5,12-13H2 |
InChI-Schlüssel |
KQXXYNFYYILNCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=NN=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14968401.png)

![N-(2-ethyl-6-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968408.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968413.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968430.png)
![N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968431.png)
![7-(4-Fluoro-2-methoxyphenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968438.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14968448.png)
![7-(4-Fluorophenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968455.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B14968466.png)
![N~4~-(4-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968482.png)
![2-{[4-ethyl-5-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B14968486.png)
